Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate
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Overview
Description
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a bromine atom, and a hydroxyphenyl sulfanyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate typically involves the esterification of 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl benzoate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenyl benzoate derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the bromine atom can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate
- Phenyl 5-chloro-2-[(4-hydroxyphenyl)sulfanyl]benzoate
- Phenyl 5-bromo-2-[(4-aminophenyl)sulfanyl]benzoate
Uniqueness
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is unique due to the presence of both a bromine atom and a hydroxyphenyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
832725-90-3 |
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Molecular Formula |
C19H13BrO3S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C19H13BrO3S/c20-13-6-11-18(24-16-9-7-14(21)8-10-16)17(12-13)19(22)23-15-4-2-1-3-5-15/h1-12,21H |
InChI Key |
OPTKRVCQLKFTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
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